What is the structure of Azido-PEG5-NHS ester?
What is the structure of Azido-PEG5-NHS ester?
An In-depth Technical Guide to Azido-PEG5-NHS Ester
Introduction
Azido-PEG5-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation, chemical biology, and drug development.[1][2] Its unique architecture, featuring three distinct chemical moieties, allows for a versatile two-step labeling strategy.[3] This enables the precise and efficient attachment of a wide range of molecules, such as fluorophores, biotin, or drug compounds, to proteins and other biomolecules.[3][4]
This guide provides a comprehensive overview of the structure, properties, and applications of Azido-PEG5-NHS ester, complete with detailed experimental protocols for its use.
Molecular Structure and Functional Components
The power of Azido-PEG5-NHS ester lies in its tripartite structure: an amine-reactive N-hydroxysuccinimide (NHS) ester, a hydrophilic polyethylene glycol (PEG) spacer, and a bioorthogonal azide group.
-
N-Hydroxysuccinimide (NHS) Ester : This functional group is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins. The reaction, which is most efficient at a pH of 7-9, forms a stable and covalent amide bond, securely linking the molecule to the target protein.
-
Polyethylene Glycol (PEG) Spacer (PEG5) : The central component is a five-unit PEG linker. This hydrophilic spacer enhances the solubility of the entire molecule and its conjugates in aqueous buffers, which is crucial for biological applications. The flexibility and length of the PEG chain also help to minimize steric hindrance, ensuring that the terminal functional groups are accessible for subsequent reactions.
-
Azide Group (N₃) : The azide moiety is a bioorthogonal functional group, meaning it does not react with native biological molecules. It serves as a handle for "click chemistry," a set of highly specific and efficient reactions. The azide group can react with alkyne-containing molecules in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.
Below is a diagram illustrating the distinct functional components of the molecule.
Caption: Functional components of the Azido-PEG5-NHS ester molecule.
Physicochemical Properties
The quantitative properties of Azido-PEG5-NHS ester are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₈N₄O₉ | |
| Molecular Weight | 432.4 g/mol | |
| CAS Number | 1433996-86-1 | |
| Purity | Typically >95% (can degrade over time, guaranteed >90%) | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents | |
| Storage Conditions | Store at -20°C, desiccated and protected from moisture |
Experimental Protocols
The use of Azido-PEG5-NHS ester typically involves a two-stage process: (1) labeling of a primary amine-containing molecule (e.g., a protein) via the NHS ester, and (2) conjugation of a second molecule via the azide group using click chemistry.
Protocol 1: Protein Labeling with Azido-PEG5-NHS Ester
This protocol details the covalent attachment of the azide linker to a protein.
A. Materials Required:
-
Protein of interest (1-10 mg/mL)
-
Azido-PEG5-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
B. Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be removed via dialysis or a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, allow the vial of Azido-PEG5-NHS ester to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not store this solution, as the NHS ester readily hydrolyzes.
-
Calculate Reagent Volume: To achieve a sufficient degree of labeling, a molar excess of the NHS ester is required. A 20-fold molar excess is a common starting point for labeling antibodies at 1-10 mg/mL. The optimal ratio may need to be determined empirically.
-
Labeling Reaction: Add the calculated volume of the 10 mM Azido-PEG5-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove unreacted Azido-PEG5-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS). The resulting azide-labeled protein is now ready for storage or subsequent click chemistry reactions.
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to the azide-labeled protein.
A. Materials Required:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent: Sodium Ascorbate solution (e.g., 500 mM in water, prepared fresh)
-
Copper-chelating ligand: THPTA solution (e.g., 100 mM in water)
-
Desalting column or dialysis equipment
B. Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (typically 2-5 fold molar excess over the protein).
-
Add Ligand: Add the THPTA ligand to the mixture to a final concentration of 1 mM.
-
Prepare Catalyst: In a separate tube, premix the CuSO₄ (to a final reaction concentration of 1 mM) and sodium ascorbate (to a final reaction concentration of 5 mM).
-
Initiate Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.
-
Incubation: Incubate for 1-2 hours at room temperature, protecting from light if using a fluorescent probe.
-
Purification: Purify the final protein conjugate from excess reagents and catalyst using a desalting column or dialysis.
The diagram below illustrates the complete experimental workflow.
Caption: Two-stage workflow for protein bioconjugation.
